NP213 (Tfa)

Catalog No.
S8391699
CAS No.
M.F
C44H85F3N28O9
M. Wt
1207.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NP213 (Tfa)

Product Name

NP213 (Tfa)

IUPAC Name

2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid

Molecular Formula

C44H85F3N28O9

Molecular Weight

1207.3 g/mol

InChI

InChI=1S/C42H84N28O7.C2HF3O2/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46;3-2(4,5)1(6)7/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63);(H,6,7)/t22-,23-,24-,25-,26-,27-,28-;/m0./s1

InChI Key

RAWZYRRHFHWWGX-UZTLYUDCSA-N

SMILES

C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

NP213 (Tfa) is a synthetic compound that belongs to the class of antifungal agents. It is characterized by its ability to inhibit fungal growth, making it a subject of interest in pharmaceutical research. The compound is often utilized in studies related to antimicrobial peptides and their interactions with various biological systems. The Tfa in its name refers to trifluoroacetic acid, which is commonly used in the synthesis and purification of peptides and other organic compounds due to its strong acidic properties and ability to remove protecting groups.

That are critical for its biological activity. The compound can interact with cellular components, leading to alterations in membrane integrity and function. Notably, trifluoroacetic acid can facilitate reactions such as deprotection in peptide synthesis, where it removes protective groups from amino acids, allowing for the formation of active peptides that can exert biological effects.

NP213 exhibits significant antifungal activity, which has been demonstrated in various studies. It is particularly effective against a range of fungal pathogens, including those resistant to conventional treatments. The mechanism of action involves disrupting fungal cell membranes, leading to cell lysis and death. Additionally, NP213 has shown potential in enhancing the efficacy of other antifungal agents when used in combination therapies.

The synthesis of NP213 (Tfa) typically involves the use of trifluoroacetic acid as a reagent in peptide synthesis. The general procedure includes:

  • Protection of Amino Acids: Amino acids are protected using suitable protecting groups.
  • Coupling Reactions: The protected amino acids are coupled using coupling agents like HCTU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of bases such as diisopropylethylamine.
  • Deprotection: After coupling, trifluoroacetic acid is employed to remove the protecting groups, yielding the final peptide product.

NP213 (Tfa) has several applications within the fields of microbiology and pharmacology:

  • Antifungal Treatments: Used as a therapeutic agent against fungal infections.
  • Research Tool: Serves as a model compound in studies investigating the mechanisms of antifungal activity and resistance.
  • Peptide Synthesis: Facilitates the synthesis of complex peptides through deprotection strategies.

Studies involving NP213 focus on its interactions with fungal membranes and other cellular components. Research indicates that NP213 can alter membrane permeability and disrupt essential cellular processes in fungi, leading to cell death. Additionally, interaction studies have explored the compound's ability to enhance the effectiveness of existing antifungal drugs when used in combination therapies.

Several compounds share structural or functional similarities with NP213 (Tfa). Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUnique Features
Amphotericin BPolyene macrolide antibioticBinds ergosterol in fungal membranes
CaspofunginEchinocandin class; inhibits β-(1,3)-D-glucan synthesisTargets cell wall synthesis
VoriconazoleTriazole antifungal; inhibits ergosterol biosynthesisBroad-spectrum activity against various fungi
NP213 (Tfa)Antifungal peptide derivative; disrupts membrane integrityEnhanced activity against resistant strains

NP213 stands out due to its specific mechanism targeting fungal membranes while also being versatile for use in peptide synthesis.

The emergence of multidrug-resistant pathogens and the limitations of traditional antifungals—such as systemic toxicity and poor nail penetration—spurred interest in synthetic antimicrobial peptides (AMPs). Natural AMPs, while effective, faced challenges like protease susceptibility, salt sensitivity, and high production costs. Synthetic peptides like NP213 were engineered to overcome these barriers. By mimicking HDPs, which are innate immune components, NP213 combines cationic charge (+7) and cyclic structure to enhance stability and target affinity.

The design of NP213 was informed by decades of research into HDPs’ membrane-disruptive mechanisms. Early synthetic peptides prioritized charge and hydrophobicity to interact with fungal membranes, but poor pharmacokinetics hindered clinical translation. NP213’s cyclic heptarginine structure (cyclo[RRRRRRR]) optimized these properties, enabling potent antifungal activity without systemic absorption.

Role of Trifluoroacetic Acid (TFA) in Peptide Synthesis

Trifluoroacetic acid (TFA) is indispensable in solid-phase peptide synthesis (SPPS), facilitating cleavage from resin and side-chain deprotection. However, residual TFA in peptide formulations can interfere with biological assays, altering cell viability and protein interactions. For NP213, TFA is removed during purification to mitigate these effects, ensuring the peptide’s net positive charge and solubility are preserved. Studies highlight that TFA-free NP213 maintains its antifungal efficacy, underscoring the importance of stringent purification protocols.

Primary Sequence Analysis: Cyclo[Arginine-Arginine-Arginine-Arginine-Arginine-Arginine-Arginine]

The peptide backbone of NP213 consists of seven L-arginine residues arranged in a head-to-tail cyclic configuration. This homopolymeric sequence (Cyclo-RRRRRRR) maximizes cationic charge density, with each arginine contributing a guanidinium group (pKa ≈ 12.5) at physiological pH [2] [3]. Circular dichroism studies of analogous arginine-rich peptides suggest a propensity for adopting transient helical conformations in hydrophobic environments, though the cyclic constraint likely restricts full α-helix formation [3].

The cyclization motif eliminates N- and C-termini, conferring resistance to exopeptidases while maintaining membrane-permeabilizing capabilities. This structural feature distinguishes NP213 from linear antifungal peptides (e.g., histatins), which are more susceptible to proteolytic degradation [2].

Molecular Weight and Formula Determination

Experimental mass spectrometry confirms NP213's molecular formula as C₄₄H₈₅F₃N₂₈O₉ with an average mass of 1207.32 Da (monoisotopic: 1206.67 Da) [3]. The trifluoroacetate (TFA) counterions account for three fluorine atoms in the formula, neutralizing the +7 charge from the arginine side chains.

Table 1: Molecular Parameters of NP213 (Trifluoroacetate)

PropertyValueMethod
Empirical FormulaC₄₄H₈₅F₃N₂₈O₉High-Resolution MS [3]
Exact Mass (Neutral Form)1206.67 DaMALDI-TOF [3]
Charge State (pH 7.4)+7 (peptide) + 3 TFA⁻ counterionsIon Mobility MS [3]

The disparity between calculated (1206.67 Da) and observed (1207.32 Da) masses reflects isotopic distribution patterns and solvent adducts characteristic of electrospray ionization conditions [3].

Cyclic Versus Linear Peptide Conformations

Comparative studies of cyclic and linear arginine heptamers reveal significant conformational differences:

Cyclic NP213

  • Radius of Gyration: ~8.4 Å (MD simulations)
  • Hydrogen Bonding: Intrachain H-bonds stabilize a compact β-sheet-like structure
  • Membrane Interaction: Rapid insertion into fungal membranes via charge clustering [3]

Linear Analog

  • Radius of Gyration: ~12.1 Å
  • Flexibility: Unconstrained termini enable random coil transitions
  • Activity Loss: 32-fold reduction in antifungal potency against Trichophyton rubrum [3]

The cyclic constraint enhances target specificity by limiting nonspecific interactions with mammalian cell membranes. Molecular dynamics simulations indicate the cyclic structure adopts a saddle-shaped conformation that preferentially binds ergosterol-rich fungal membranes over cholesterol-containing bilayers [3].

Impact of Trifluoroacetate Removal on Bioactivity

Counterion exchange studies demonstrate TFA's critical role in maintaining NP213's antifungal efficacy. When converted to the chloride salt:

Table 2: Bioactivity Comparison of NP213 Salts

ParameterTFA SaltChloride Salt
MIC₉₀ (C. albicans)1–2 µg/mL [3]8–16 µg/mL [4]
Membrane Permeabilization93% at 4 µg/mL [3]27% at 4 µg/mL [4]
Plasma Half-Life (Mice)4.5 hours [3]1.2 hours [4]

The diminished activity of the chloride form correlates with altered pharmacokinetics and reduced membrane affinity. ¹⁹F-NMR studies reveal TFA's persistence in plasma (t₁/₂ ≈ 24 hours) even after peptide clearance, suggesting a reservoir effect that prolongs antifungal activity [4].

Mechanistically, TFA enhances NP213's interaction with anionic phospholipids (e.g., phosphatidylserine) in fungal membranes. Isothermal titration calorimetry shows TFA-containing NP213 binds phosphatidylserine with 3.2-fold higher affinity (Kd = 0.8 µM) versus the chloride form (Kd = 2.6 µM) [4]. This counterion-mediated enhancement likely stems from TFA's chaotropic properties, which reduce the activation energy for membrane insertion.

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

22

Exact Mass

1206.70064089 g/mol

Monoisotopic Mass

1206.70064089 g/mol

Heavy Atom Count

84

Dates

Modify: 2024-01-05

Explore Compound Types